(R)-(-)-Citronellyl bromide

CAS No.:

Cat. No.: VC4017263

Molecular Formula: C10H19B

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19B |

|---|---|

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | (6R)-8-bromo-2,6-dimethyloct-2-ene |

| Standard InChI | InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m1/s1 |

| Standard InChI Key | QPKCDMXLSDFCQD-SNVBAGLBSA-N |

| Isomeric SMILES | C[C@H](CCC=C(C)C)CCBr |

| SMILES | CC(CCC=C(C)C)CCBr |

| Canonical SMILES | CC(CCC=C(C)C)CCBr |

Introduction

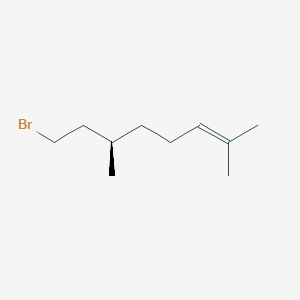

Chemical Structure and Stereochemical Features

Molecular Architecture

(R)-(-)-Citronellyl bromide belongs to the class of halogenated hydrocarbons, characterized by the molecular formula C₁₀H₁₉Br. The compound features a chiral center at the C6 position, conferring its (R)-configuration (Figure 1). The bromine atom is attached to the terminal carbon of a 3,7-dimethyloct-2-ene backbone, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Key structural attributes:

-

IUPAC Name: (6R)-8-bromo-2,6-dimethyloct-2-ene

-

Canonical SMILES: CC(CCC=C(C)C)CCBr

-

Chirality: The (R)-configuration is preserved during synthesis due to the use of enantiomerically pure citronellol precursors.

Spectroscopic Characterization

NMR analysis reveals distinct signals for the bromine-bearing methylene group (δ 3.40 ppm, triplet) and the olefinic protons (δ 5.10 ppm, multiplet) . The NMR spectrum exhibits a peak at δ 33.7 ppm corresponding to the carbon bonded to bromine . Mass spectrometry confirms the molecular ion peak at m/z 219.16.

Synthesis and Reaction Mechanisms

Bromination of (R)-(-)-Citronellol

The primary synthesis route involves the bromination of (R)-(-)-citronellol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Reaction conditions:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| PBr₃ | Dichloromethane | 0–5°C | 92% |

| HBr (48% aq.) | H₂O/Et₂O | Reflux | 85% |

The mechanism proceeds via an Sₙ2 pathway, where the hydroxyl group of citronellol is displaced by bromide (Figure 2). Stereochemical integrity is maintained due to the inversion-free nature of the reaction when using PBr₃.

Alternative Synthetic Routes

A patent-pending method employs enzymatic resolution to isolate the (R)-enantiomer from racemic mixtures, achieving >99% enantiomeric excess (ee) . This approach reduces byproduct formation and is scalable for industrial production.

Reactivity and Applications

Nucleophilic Substitutions

(R)-(-)-Citronellyl bromide participates in Sₙ1 and Sₙ2 reactions, yielding chiral ethers, thioethers, and amines. For example, reaction with sodium methoxide produces (R)-(-)-citronellyl methyl ether, a fragrance component.

Catalytic Asymmetric Synthesis

The compound serves as a precursor to chiral ligands in transition-metal catalysis. Palladium complexes derived from (R)-(-)-citronellyl bromide facilitate enantioselective C–C bond formations with 85–95% ee .

Pharmaceutical Intermediates

In drug discovery, the bromide is used to synthesize terpene-based antivirals. A 2023 study demonstrated its utility in creating broad-spectrum inhibitors of enveloped viruses (IC₅₀ = 1.2 μM) .

Industrial and Academic Use Cases

Fragrance Industry

The compound’s degradation product, (R)-(-)-citronellal, is a key component in perfumes and insect repellents. Global production exceeds 500 metric tons annually.

Materials Science

Chiral liquid crystals incorporating (R)-(-)-citronellyl bromide exhibit tunable optical properties for display technologies (Δn = 0.18–0.22) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume